Méthacycline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

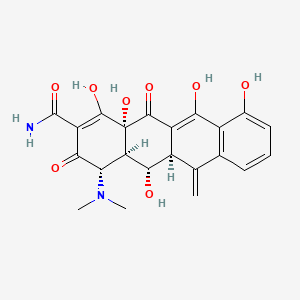

La métacycline est un antibiotique semi-synthétique à large spectre appartenant à la classe des tétracyclines. Elle est connue pour son taux d'excrétion plus lent et sa capacité à maintenir des taux sanguins efficaces pendant une période prolongée. La métacycline est utilisée pour traiter diverses infections bactériennes, notamment celles causées par des bactéries Gram-positives et Gram-négatives .

Mécanisme D'action

Target of Action

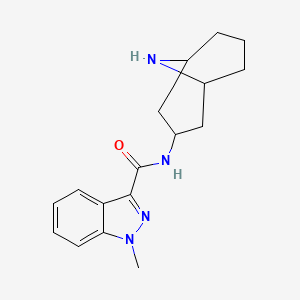

Methacycline, a tetracycline antibiotic, primarily targets the 16S part of the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Methacycline acts as a protein synthesis inhibitor. It inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex . Specifically, Methacycline binds to the 16S part of the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .

Biochemical Pathways

The primary biochemical pathway affected by Methacycline is protein synthesis. By inhibiting the binding of aminoacyl-tRNA to the mRNA-ribosome complex, Methacycline disrupts the translation process, thereby inhibiting cell growth . Tetracyclines, including Methacycline, have also been found to inhibit matrix metalloproteinases .

Pharmacokinetics

Methacycline is a semisynthetic antibiotic related to tetracycline but is excreted more slowly, maintaining effective blood levels for a more extended period . It belongs to Group 1 tetracyclines, characterized by poor absorption after food .

Result of Action

The primary result of Methacycline’s action is the inhibition of bacterial cell growth. By disrupting protein synthesis, Methacycline prevents bacteria from producing essential proteins, leading to their inability to grow and reproduce . It has a wide spectrum of antimicrobial action, being active against most Gram-positive bacteria (pneumococci, streptococci, staphylococci) and Gram-negative bacteria (E. coli, salmonella, shigella, etc.), and towards agents causing onithosis, psittacosis, trachoma, and some Protozoa .

Action Environment

The action, efficacy, and stability of Methacycline can be influenced by various environmental factors. For instance, the presence of food can significantly reduce the absorption of Methacycline, affecting its bioavailability . Furthermore, the development of bacterial resistance can reduce the general usefulness of Methacycline . More research is needed to fully understand how other environmental factors may influence the action of Methacycline.

Applications De Recherche Scientifique

Metacycline has a wide range of scientific research applications:

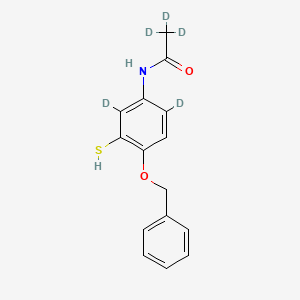

Chemistry: Used as a precursor in the synthesis of other tetracycline antibiotics, such as doxycycline hyclate.

Medicine: Used to treat bacterial infections, including those caused by resistant strains.

Analyse Biochimique

Biochemical Properties

Methacycline interacts with various enzymes and proteins in biochemical reactions. It inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting cell growth by inhibiting translation .

Cellular Effects

Methacycline influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methacycline exerts its effects at the molecular level by binding to the 16S part of the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .

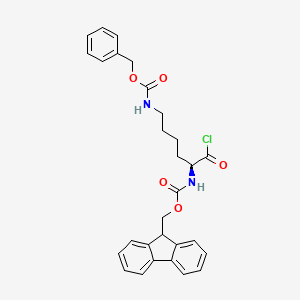

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La métacycline est synthétisée par déchloration du p-toluènesulfonate de 11 alpha-chloro-6-méthylène tétracycline à l'aide d'un agent déchlorant. Les conditions réactionnelles sont douces et sûres, avec une sélectivité et un rendement élevés (90,8 à 98,6 %). Le procédé implique l'utilisation d'un mélange de solvants composé de 45 % d'éthanol et d'eau, ainsi que du triméthoxyborohydrure de sodium comme agent de déchloration .

Méthodes de production industrielle : La production industrielle de métacycline suit la même voie de synthèse que celle décrite ci-dessus. Le procédé est optimisé pour la production à grande échelle, garantissant un rendement élevé et une rentabilité. L'équipement de réaction utilisé est plus simple et l'agent de déchloration est facile à préparer, ce qui réduit considérablement les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions : La métacycline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure et améliorer ses propriétés.

Réactifs et conditions communs :

Oxydation : La métacycline peut être oxydée à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction : Les réactions de réduction impliquent l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution peuvent être réalisées à l'aide d'agents halogénants comme le chlore ou le brome.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de la tétracycline présentant des propriétés antibactériennes améliorées et une résistance réduite .

4. Applications de la recherche scientifique

La métacycline a un large éventail d'applications de recherche scientifique :

Médecine : Utilisée pour traiter les infections bactériennes, y compris celles causées par des souches résistantes.

5. Mécanisme d'action

La métacycline exerce ses effets en inhibant la synthèse des protéines. Elle se lie à la partie 16S de la sous-unité ribosomale 30S, empêchant la liaison de l'aminoacyl-ARNt au complexe ARNm-ribosome. Cette inhibition est réversible et conduit à la suppression de la croissance cellulaire et de la traduction. De plus, la métacycline inhibe les métalloprotéinases matricielles, ce qui a mené à des recherches approfondies sur les tétracyclines modifiées chimiquement pour diverses applications thérapeutiques .

Comparaison Avec Des Composés Similaires

La métacycline est comparée à d'autres antibiotiques de la tétracycline, tels que :

- Tétracycline

- Oxytétracycline

- Chlortétracycline

- Déméclocycline

- Lymecycline

- Méthacycline

- Rolitetracycline

Unicité : La métacycline est unique en raison de son taux d'excrétion plus lent et de sa capacité à maintenir des taux sanguins efficaces pendant une durée plus longue. Elle a également un spectre d'action antimicrobienne plus large que certaines tétracyclines plus anciennes .

En comprenant les aspects détaillés de la métacycline, les chercheurs et les praticiens peuvent mieux utiliser ce composé dans diverses applications scientifiques et médicales.

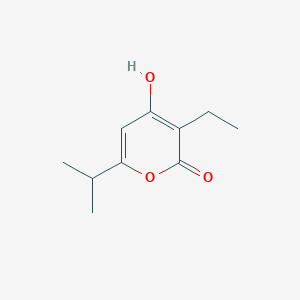

Propriétés

Numéro CAS |

914-00-1 |

|---|---|

Formule moléculaire |

C22H22N2O8 |

Poids moléculaire |

442.4 g/mol |

Nom IUPAC |

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31) |

Clé InChI |

XIYOPDCBBDCGOE-UHFFFAOYSA-N |

SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O |

SMILES isomérique |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O |

SMILES canonique |

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O |

Apparence |

Yellow to orange solid |

Numéros CAS associés |

3963-95-9 (mono-hydrochloride) |

Solubilité |

Water solubility = 7548 mg/l at 21 °C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)